Neamine hydrochloride, a derivative of the aminoglycoside antibiotic neomycin, has emerged as a compound of interest in the field of medical research due to its potential therapeutic applications. Unlike its parent compound, neamine has been found to possess lower toxicity while retaining significant biological activity. This has led to a variety of studies exploring its mechanism of action and potential uses in treating various diseases, particularly those related to cancer and viral infections.
Several studies have demonstrated neamine's potential as an anticancer agent. In vitro and in vivo experiments have shown that neamine effectively inhibits the growth of human tumor xenografts in athymic mice, including those of liver, oral, and pancreatic cancers2357. Neamine's antitumor activity is attributed to its ability to inhibit both angiogenesis and cancer cell proliferation. For instance, in the context of liver cancer, neamine has been shown to inhibit the progression of HepG2 xenografts in mice, accompanied by decreased angiogenesis and cancer cell proliferation3. Similarly, neamine has been found to suppress oral cancer progression by reducing tumor angiogenesis and directly inhibiting the proliferation of certain types of oral cancer cells5. In pancreatic cancer, neamine has demonstrated anti-tumor effects on AsPC-1 xenograft models, reducing the expression levels of ANG, Ki-67, and CD31 in tumor xenografts7.
Beyond its anticancer applications, neamine has also been explored as an antiviral agent. A study involving a peptide nucleic acid-neamine conjugate targeting HIV-1 TAR RNA revealed that the conjugate not only allows cellular uptake of the PNA but also results in potent inhibition of HIV-1 replication6. The neamine moiety enhances the solubility of the PNA and confers RNA cleavage properties, which are specific to the target site and functional at physiological concentrations of Mg(2+), suggesting potential therapeutic applications for this class of compounds in the treatment of HIV6.
Neamine hydrochloride is derived from neomycin, an antibiotic produced by the bacterium Streptomyces fradiae. It is classified as an aminoglycoside antibiotic and is recognized for its broad-spectrum antibacterial activity. The compound's chemical formula is , and it has a CAS number of 15446-43-2 . Neamine serves as a precursor in the development of various antibiotics due to its structural features that facilitate modification and enhancement of antibacterial properties .
The synthesis of neamine hydrochloride typically involves the following steps:
These methods highlight the importance of controlling reaction conditions to maximize yield and purity.
The molecular structure of neamine hydrochloride features multiple functional groups that contribute to its reactivity and biological activity:
The structural analysis can be further supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the compound's conformation and molecular interactions.
Neamine hydrochloride participates in several chemical reactions that enhance its utility in medicinal chemistry:
These reactions demonstrate the versatility of neamine as a building block in antibiotic synthesis.
Neamine exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria:
This mechanism underscores the importance of neamine in developing new antibiotics.
Neamine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications.
Neamine hydrochloride finds applications across various scientific fields:
The ongoing research into neamine derivatives continues to expand its potential applications in medicine.
Neamine was first identified in 1949 during the isolation of neomycin from Streptomyces fradiae by Selman Waksman and Hubert Lechevalier [6]. It was recognized as a hydrolytic degradation product of neomycins B and C, formed through acid or enzymatic cleavage that removes the D-ribose and L-neosamine moieties [6] [1]. This discovery revealed neamine as the minimal 4,6-disubstituted 2-deoxystreptamine (2-DOS) structure retaining ribosomal binding activity. By 1957, Rutgers University secured the patent for neomycin, which encompassed neamine derivatives [6].
Early pharmacological studies classified neamine as an "experimental" compound lacking FDA approval for standalone therapeutic use [1]. Its significance instead lies in its role as a molecular template: semi-synthetic modifications of its ring I or II functional groups have generated derivatives with enhanced activity against resistant pathogens [1].
Table 1: Historical Development of Neamine
Year | Milestone | Significance |
---|---|---|
1949 | Isolation from S. fradiae | Identified as a neomycin degradation product [6] |
1957 | Rutgers University patent | Included neamine derivatives [6] |
1974 | Synthesis of 1-N-acylated derivatives | Early structure-activity studies [1] |
Neamine hydrochloride belongs to the aminocyclitol glycoside class of organic compounds, specifically categorized as a 4,6-disubstituted 2-deoxystreptamine aminoglycoside [1] [4]. Its structure comprises two linked cyclic units:
This 4,6-disubstitution pattern contrasts with 4,5-linked aminoglycosides like neomycin and paromomycin. Neamine serves as the core structural framework for broader aminoglycosides:
Crystallographic studies confirm that rings I and II mediate conserved interactions with the ribosomal decoding site. Ring I stacks against G1491 of 16S rRNA and pseudo-pairs with A1408, while ring II anchors the complex via hydrogen bonds to the phosphodiester backbone [4]. The absence of rings III/IV in neamine reduces steric hindrance, enabling binding to mutant ribosomes resistant to larger aminoglycosides [2].
Table 2: Structural Features of Neamine vs. Related Compounds
Feature | Neamine | Neomycin B | Ribostamycin |
---|---|---|---|
Ring System | Bicyclic (2 rings) | Tetracyclic (4 rings) | Tricyclic (3 rings) |
Ring I | D-neosamine | D-neosamine | D-neosamine |
Ring II | 2-Deoxystreptamine | 2-Deoxystreptamine | 2-Deoxystreptamine |
Substitution | 4,6-disubstituted | 4,5-disubstituted | 4,5-disubstituted |
Molecular Weight | 322.36 g/mol (free base) [1] | 614.65 g/mol [6] | 454.5 g/mol [4] |
Neamine hydrochloride (Chemical Abstracts Service registry: 3947-65-7 for free base; 46705342 for hydrochloride) is a white, crystalline solid with the molecular formula C₁₂H₂₆N₄O₆·HCl [3] [5]. Its systematic IUPAC name is:
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}oxane-3,4-diol hydrochloride [1]
Key properties include:
The hydrochloride salt form enhances stability and water solubility versus the free base. Synonymous designations include neomycin A, nebramycin X, and dekamycin V [1]. Its SMILES notation encodes stereochemistry:
Table 3: Physicochemical Data for Neamine Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Chemical Formula | C₁₂H₃₀Cl₄N₄O₆ (tetrahydrochloride)* | PubChem [3] [5] |
Molecular Weight | 358.82 g/mol (monohydrochloride) | DrugBank [1] |
Melting Point | >250°C (dec.) | Predicted [1] |
Water Solubility | >100 mg/mL | ALOGPS [1] |
logP (Partition Coeff.) | -2.9 to -5.3 | ALOGPS/Chemaxon [1] |
Hydrogen Bond Donors | 8 | DrugBank [1] |
Hydrogen Bond Acceptors | 10 | DrugBank [1] |
*Note: PubChem lists tetrahydrochloride form (C₁₂H₃₀Cl₄N₄O₆) under CID 11784617 and 46705342 [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4